molecular formula C105H180N32O26S B1591604 Vasoactive intestinal peptide (10-28) CAS No. 69856-17-3

Vasoactive intestinal peptide (10-28)

Cat. No. B1591604
CAS RN: 69856-17-3
M. Wt: 2338.8 g/mol
InChI Key: DRLDAGKWYRHQAE-RLUUKXCJSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Vasoactive Intestinal Peptide (VIP) is a neuropeptide with pleiotropic effects. It is widely distributed in both the central and peripheral nervous systems. Additionally, VIP is expressed in lymphocytes and other immune cell types. Its primary role lies in modulating innate and adaptive immunity, exhibiting anti-inflammatory and immunoregulatory properties .

Scientific Research Applications

Gastrointestinal System Impact

Vasoactive intestinal peptide (VIP) has a significant role in the gastrointestinal system, impacting development, growth, and the control of neuronal, epithelial, and endocrine cell functions. This includes regulation of ion secretion, nutrient absorption, gut motility, and glycemic control. VIP's relevance extends to diseases like diabetes, autoimmune diseases, and cancer, showing potential for therapeutic applications in these areas (Iwasaki, Akiba, & Kaunitz, 2019).

Immunomodulation

VIP plays a critical role in immunology, affecting immune cell activation and function. This peptide is evolving as a significant agent for modifying immune function, potentially acting as a type 2 cytokine. Its impact on cellular processes in the immune system is being explored for therapeutic intervention and drug development (Delgado, Pozo, & Ganea, 2004).

Structural Characterization

Research on VIP's structure, including experimental and computational methods, provides insights into its role in biochemistry and medicine. Structural characterization helps in understanding its physiological regulatory influence and involvement in various human disorders (Caraglia et al., 2008).

VIP in Neuronal and Immune System Signaling

VIP's role in signaling between the neuronal and immune systems has been a focus, with studies providing insights into its structure, distribution, extraction, function, application, and action mechanism with VIP receptors (Zhao Ya, 2002).

VIP Receptor Imaging and Therapy

VIP's regulation of the proliferation and differentiation of normal and cancer cells through VIP receptors (VIPR) is crucial. Distinct densities and affinities of VIPR on various cancer cell membranes offer a molecular basis for radionuclide imaging and targeted therapy in cancer (Tang, 2011).

Neuroprotective Effects

VIP has shown neuroprotective effects, acting through glial cells to increase and modulate the synthesis and secretion of neuroprotective substances. Short peptide derivatives of VIP are being explored for their neurotrophic and neuroprotective potential in drug development (Gozes & Spivak-Pohis, 2006).

Receptor Agonism and Antagonism

Studies have explored VIP's interaction with vasoactive intestinal peptide receptors 1 (VPAC1) and 2 (VPAC2). This includes the understanding of how specific VIP fragments, like VIP10-28, act as agonists or antagonists to these receptors, impacting immune responses and other physiological processes (Summers et al., 2003).

properties

IUPAC Name

(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1,4-diamino-1,4-dioxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxybutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]pentanediamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C105H180N32O26S/c1-14-57(10)83(102(162)133-75(47-55(6)7)96(156)128-72(85(113)145)50-80(111)143)136-100(160)78(52-138)134-99(159)77(51-81(112)144)132-97(157)74(46-54(4)5)130-98(158)76(49-61-30-34-63(141)35-31-61)131-92(152)66(24-16-19-40-107)122-90(150)67(25-17-20-41-108)126-101(161)82(56(8)9)135-86(146)58(11)120-88(148)71(38-44-164-13)125-94(154)70(36-37-79(110)142)124-89(149)65(23-15-18-39-106)121-91(151)68(26-21-42-118-104(114)115)123-95(155)73(45-53(2)3)129-93(153)69(27-22-43-119-105(116)117)127-103(163)84(59(12)139)137-87(147)64(109)48-60-28-32-62(140)33-29-60/h28-35,53-59,64-78,82-84,138-141H,14-27,36-52,106-109H2,1-13H3,(H2,110,142)(H2,111,143)(H2,112,144)(H2,113,145)(H,120,148)(H,121,151)(H,122,150)(H,123,155)(H,124,149)(H,125,154)(H,126,161)(H,127,163)(H,128,156)(H,129,153)(H,130,158)(H,131,152)(H,132,157)(H,133,162)(H,134,159)(H,135,146)(H,136,160)(H,137,147)(H4,114,115,118)(H4,116,117,119)/t57-,58-,59+,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,82-,83-,84-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRLDAGKWYRHQAE-RLUUKXCJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(CC(=O)N)C(=O)N)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CCSC)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(C(C)O)NC(=O)C(CC2=CC=C(C=C2)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CCSC)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC2=CC=C(C=C2)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C105H180N32O26S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

2338.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Vasoactive intestinal peptide (10-28)

CAS RN

69856-17-3
Record name Vasoactive intestinal peptide (10-28)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069856173
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.